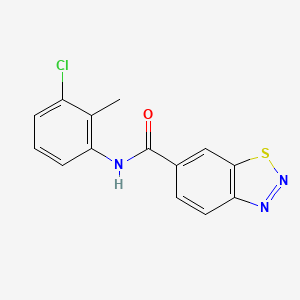

![molecular formula C27H25ClN2O3S B2956669 Methyl 2-(2-naphthamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1215561-18-4](/img/structure/B2956669.png)

Methyl 2-(2-naphthamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

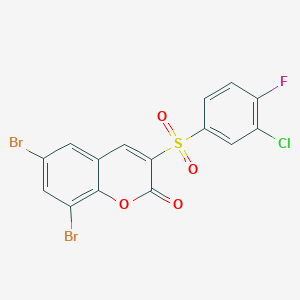

Thieno[2,3-c]pyridine derivatives are known to be used as ATP-mimetic kinase inhibitors . They are bicyclic heteroaromatic motifs with hydrogen bond donor–acceptor hinge binder motifs . The use of the thieno[2,3-c]pyridine scaffold has been limited due to the availability of synthetic building blocks .

Synthesis Analysis

The synthesis of similar compounds involves the use of synthetic building blocks . For example, the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate involved the use of methyl 2-chloro nicotinoate and methyl thioglycolate, which were dissolved in anhydrous DMF . Potassium carbonate was added and the reaction mixture was heated to 100 °C under an atmosphere of nitrogen for 21 hours .Molecular Structure Analysis

The molecular structure of thieno[2,3-c]pyridine derivatives is characterized by a bicyclic core. The ring nitrogen acts as a hydrogen bond acceptor interacting with a backbone amide NH-group .Chemical Reactions Analysis

The chemical reactions of similar compounds involve nucleophilic attack by various molecules . For example, acid anhydrides react with water to form carboxylic acids, with alcohols to form esters, and with amines to form amides .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, the melting point, mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy were used to analyze methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate .Scientific Research Applications

Intramolecular Hydrogen Bonding and Tautomerism

Research by Nazır et al. (2000) on Schiff bases related to the query compound explores intramolecular hydrogen bonding and tautomerism. Such studies are crucial for understanding the chemical properties and reactivity of heterocyclic compounds, which can impact their application in pharmaceuticals and materials science. The specific compound studied shows a tautomeric equilibrium influenced by solvent polarity, indicating potential for selective reactivity in synthesis and drug design (Nazır, Yıldız, Yılmaz, Tahir, & Ülkü, 2000).

Microwave-assisted Synthesis

Lukyanov et al. (2006) discuss the microwave-assisted synthesis of sterically hindered pyridines, demonstrating a novel approach to efficiently generating complex heterocyclic systems. This technique may be applicable for synthesizing compounds like the one , offering advantages in terms of reaction speed and product yield (Lukyanov, Bliznets, Shorshnev, Aleksandrov, Stepanov, & Vasil’ev, 2006).

Novel Synthesis Methods

Osyanin et al. (2014) developed a novel method for synthesizing chromeno[2,3-d]pyrimidine-diones, a compound class that shares the fused heterocyclic framework characteristic of the query compound. Such research highlights innovative routes for constructing complex molecules that could be used in developing new therapeutic agents (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).

Phosphine-catalyzed Annulation

Zhu et al. (2003) describe a phosphine-catalyzed annulation method to synthesize tetrahydropyridines, illustrating a catalytic strategy that could potentially be adapted for synthesizing the query compound. Such catalytic methods are valuable for constructing nitrogen-containing heterocycles, which are prevalent in pharmaceuticals (Zhu, Lan, & Kwon, 2003).

Antimicrobial Activity

Research by Al-Salahi et al. (2010) on chiral macrocyclic or linear pyridine carboxamides derived from pyridine-dicarbonyl dichloride explores antimicrobial applications. Such studies suggest potential biomedical applications for structurally similar compounds, including the one of interest, particularly in the development of new antimicrobial agents (Al-Salahi, Al-Omar, & Amr, 2010).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl 6-benzyl-2-(naphthalene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O3S.ClH/c1-32-27(31)24-22-13-14-29(16-18-7-3-2-4-8-18)17-23(22)33-26(24)28-25(30)21-12-11-19-9-5-6-10-20(19)15-21;/h2-12,15H,13-14,16-17H2,1H3,(H,28,30);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJHYSUGGQHAISG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC5=CC=CC=C5C=C4.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-({3-[(4-methylbenzyl)oxy]-2-thienyl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2956588.png)

![6-(methylthio)-N-(o-tolyl)benzo[d]thiazol-2-amine](/img/structure/B2956592.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2956603.png)

![N-[1-(1-adamantyl)ethyl]-2-(1-pyrrolidinyl)acetamide hydrochloride](/img/structure/B2956607.png)

![3-(2-bromophenyl)-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]propanamide](/img/structure/B2956609.png)